REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=CC=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:14][C:15]([OH:17])=[O:16].C[OH:19]>[Rh]>[CH2:1]([CH:7]([CH2:12][CH2:11][C:10]([OH:13])=[O:19])[CH2:14][C:15]([OH:17])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
|
|
Quantity
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972 g
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Type
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reactant
|
Smiles
|
C(CCCCC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
61.7 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated in a 5 gallon autoclave (100 psi) at 35°-55° until 73% of theoretical H2
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Type
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CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
A sample was withdrawn
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Type
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CUSTOM
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Details
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was consumed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the clear filtrate was concentrated in vacuo to a clear oil, 1065 g (106%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)C(CC(=O)O)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |